![molecular formula C19H12FN3O B390513 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B390513.png)
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine
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Overview
Description
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C19H12FN3O and a molecular weight of 317.3 g/mol
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Pyridinylmethylene Group: The pyridinylmethylene group is formed through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-[(E)-pyridin-4-ylmethylidene]-1,3-benzoxazol-5-amine can be compared with other similar compounds, such as:
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide: This compound shares the benzoxazole and fluorophenyl groups but differs in the presence of a butanamide group instead of the pyridinylmethylene group.
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-N-(4-pyridinylmethylene)amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C19H12FN3O |
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Molecular Weight |
317.3g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C19H12FN3O/c20-15-3-1-14(2-4-15)19-23-17-11-16(5-6-18(17)24-19)22-12-13-7-9-21-10-8-13/h1-12H |
InChI Key |
XIZOMYNUUGZRNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=NC=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=NC=C4)F |
Origin of Product |
United States |
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